molecular formula C19H21N5O2 B2566363 N-(3-methyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-2-phenylbutanamide CAS No. 1008581-08-5

N-(3-methyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-2-phenylbutanamide

Cat. No. B2566363
CAS RN: 1008581-08-5
M. Wt: 351.41
InChI Key: ABJYKDZWGNNVEA-UHFFFAOYSA-N
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Description

N-(3-methyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-2-phenylbutanamide is a useful research compound. Its molecular formula is C19H21N5O2 and its molecular weight is 351.41. The purity is usually 95%.
BenchChem offers high-quality N-(3-methyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-2-phenylbutanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-methyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-2-phenylbutanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anti-inflammatory and Antimicrobial Activities

  • Nonsteroidal Anti-inflammatory Properties : A class of pyrazolo[1,5-a]pyrimidines, closely related to the queried compound, was synthesized and found to possess significant anti-inflammatory properties without ulcerogenic activity, suggesting potential for safer NSAID alternatives (Auzzi et al., 1983).

  • Anticancer Activity : Pyrazolo[3,4-d]pyrimidin-4-one derivatives demonstrated antitumor activity on the MCF-7 human breast adenocarcinoma cell line, indicating a promising avenue for cancer treatment research (Abdellatif et al., 2014).

  • Insecticidal and Antibacterial Potential : Pyrimidine linked pyrazole derivatives showed notable insecticidal and antimicrobial activities, suggesting applications in pest control and bacterial infection treatments (Deohate & Palaspagar, 2020).

  • Adenosine Receptor Affinity : Pyrazolo[3,4-d]pyrimidine analogues exhibited affinity for A1 adenosine receptors, indicating potential therapeutic applications in neurological disorders (Harden et al., 1991).

Chemical and Material Applications

  • Corrosion Inhibition : Heterocyclic derivatives based on pyrazolo[3,4-d]pyrimidines demonstrated effective corrosion inhibition on C-steel surfaces in acidic environments, suggesting use in protective coatings (Abdel Hameed et al., 2020).

  • ADA Inhibition for Inflammatory Conditions : Pyrazolo[3,4-d]pyrimidin-4-ones were found to inhibit adenosine deaminase effectively, showing promise in treating inflammatory conditions and potentially attenuating bowel inflammation in experimental colitis models (La Motta et al., 2009).

properties

IUPAC Name

N-[5-methyl-2-(4-methyl-6-oxo-1H-pyrimidin-2-yl)pyrazol-3-yl]-2-phenylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O2/c1-4-15(14-8-6-5-7-9-14)18(26)21-16-10-13(3)23-24(16)19-20-12(2)11-17(25)22-19/h5-11,15H,4H2,1-3H3,(H,21,26)(H,20,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABJYKDZWGNNVEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)NC2=CC(=NN2C3=NC(=CC(=O)N3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[5-Methyl-2-(4-methyl-6-oxo-1H-pyrimidin-2-YL)pyrazol-3-YL]-2-phenylbutanamide

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